Lipophilicity Increase from N-Methylation
The target compound exhibits a higher partition coefficient (LogP) compared to its non-methylated analog, 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid. This increase in lipophilicity is directly attributable to the presence of the N1-methyl group and is a key differentiator for applications where membrane permeability or reversed-phase chromatography retention is a critical parameter .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 1.51 |
| Comparator Or Baseline | 4,5,6,7-Tetrahydro-1H-indazole-3-carboxylic acid (CAS 6076-13-7); LogP = 0.99 |
| Quantified Difference | ΔLogP = +0.52 |
| Conditions | Computed partition coefficient values from vendor and database sources [REFS-1, REFS-2]. |
Why This Matters
A higher LogP value indicates increased lipophilicity, which can be a decisive factor in selecting a building block for medicinal chemistry programs targeting specific pharmacokinetic profiles or for optimizing chromatographic separations.
